molecular formula C11H13O3PSe B12791263 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide CAS No. 85318-38-3

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide

Katalognummer: B12791263
CAS-Nummer: 85318-38-3
Molekulargewicht: 303.16 g/mol
InChI-Schlüssel: AUANPSPCEOAWMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide is a compound of interest in the field of organic chemistry It features a unique structure that includes a phosphorus atom, a selenium atom, and an oxaphosphol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane with phenylselenol in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antioxidant and in the development of novel pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s unique structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The presence of the selenium atom is particularly important for its antioxidant properties, as it can neutralize reactive oxygen species and protect cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide: Similar structure but lacks the selenium atom.

    2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Contains a methoxy group instead of the phenylseleno group.

Uniqueness

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

85318-38-3

Molekularformel

C11H13O3PSe

Molekulargewicht

303.16 g/mol

IUPAC-Name

2-hydroxy-5,5-dimethyl-4-phenylselanyl-1,2λ5-oxaphosphole 2-oxide

InChI

InChI=1S/C11H13O3PSe/c1-11(2)10(8-15(12,13)14-11)16-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)

InChI-Schlüssel

AUANPSPCEOAWMC-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=CP(=O)(O1)O)[Se]C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.